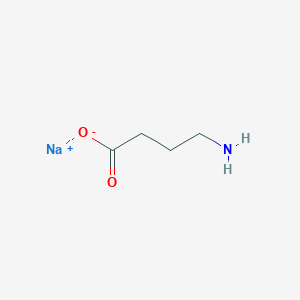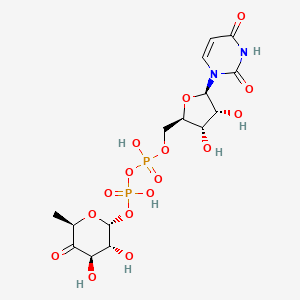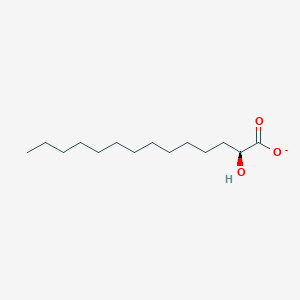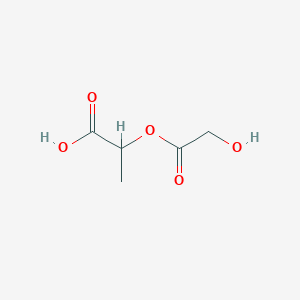
Sodium 4-aminobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-aminobutyrate can be synthesized through the reaction of gamma-aminobutyric acid with sodium hydroxide. The reaction typically involves dissolving gamma-aminobutyric acid in water and adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-aminobutyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gamma-aminobutyric acid.
Reduction: It can be reduced to form 4-aminobutanal.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Gamma-aminobutyric acid.
Reduction: 4-Aminobutanal.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Sodium 4-aminobutyrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its role in neurotransmission and its effects on the nervous system.
Medicine: It is investigated for its potential therapeutic effects in treating conditions such as anxiety, epilepsy, and hypertension.
Industry: this compound is used in the production of polymers, such as nylon, and as a stabilizer in certain chemical processes.
Wirkmechanismus
Sodium 4-aminobutyrate exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. These receptors are classified into three types: gamma-aminobutyric acid-A, gamma-aminobutyric acid-B, and gamma-aminobutyric acid-C. Gamma-aminobutyric acid-A and gamma-aminobutyric acid-C receptors are ligand-gated ion channels, while gamma-aminobutyric acid-B receptors are G protein-coupled receptors. The binding of this compound to these receptors results in the inhibition of neurotransmitter release, leading to a calming effect on the nervous system.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-aminobutyrate is similar to other gamma-aminobutyric acid derivatives, such as:
Gamma-aminobutyric acid: The parent compound, which is a key inhibitory neurotransmitter.
Gamma-aminobutyric acid analogs: Compounds like baclofen and gabapentin, which are used as medications to treat neurological conditions.
Uniqueness: this compound is unique in its ability to act as a sodium salt, which enhances its solubility and stability compared to gamma-aminobutyric acid. This property makes it particularly useful in various industrial and research applications.
Eigenschaften
CAS-Nummer |
6610-05-5 |
|---|---|
Molekularformel |
C4H9NNaO2 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
sodium;4-aminobutanoate |
InChI |
InChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7); |
InChI-Schlüssel |
JJSHLLDJXDKNKJ-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])CN.[Na+] |
Kanonische SMILES |
C(CC(=O)O)CN.[Na] |
| 6610-05-5 | |
Verwandte CAS-Nummern |
56-12-2 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)





![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)





